

Topic: 3-Cyanochromone: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: 3-Cyanochromone

Cat. No.: B1581749

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Abstract

3-Cyanochromone is a pivotal heterocyclic scaffold in medicinal chemistry and organic synthesis. Its unique electronic properties and versatile reactivity make it a valuable precursor for the development of complex molecular architectures and pharmacologically active agents. The chromone core is a recognized "privileged structure," frequently found in molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a cyano group at the C3-position not only modulates the biological profile but also serves as a versatile chemical handle for further synthetic transformations.[4][5] This technical guide provides a comprehensive overview of a robust synthetic pathway to **3-cyanochromone**, details its complete physicochemical and spectroscopic characterization, and briefly discusses its applications, offering researchers a practical and in-depth resource.

Introduction: The Significance of the 3-Cyanochromone Scaffold

The benzo- γ -pyrone skeleton, the core of chromone, is a cornerstone in the design of therapeutic agents.[1] Its rigid, planar structure and hydrogen bonding capabilities allow it to interact effectively with various biological targets. The strategic placement of a nitrile (cyano) group at the 3-position further enhances its utility. The nitrile is a unique functional group; it is compact, polar, and can act as a hydrogen bond acceptor.[5] In drug design, it can serve as a bioisostere for a carbonyl group or a terminal alkyne and is often metabolically stable.[5]

Furthermore, the cyano group is a linchpin for chemical elaboration. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, enabling the synthesis of diverse heterocyclic systems fused to the chromone core.^{[6][7]} Given this synthetic and medicinal importance, access to a reliable and well-characterized source of **3-cyanochromone** is paramount for research and development. This guide details a field-proven, two-step synthetic approach starting from the readily available 2'-hydroxyacetophenone.

Synthesis of 3-Cyanochromone: A Mechanistic Approach

While several methods exist for constructing the chromone ring, such as the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction, the Vilsmeier-Haack reaction offers a direct and efficient route to 3-formylchromone, the immediate precursor to our target molecule.^{[8][9][10][11]} This method is advantageous due to its high regioselectivity and use of common laboratory reagents.

Recommended Synthetic Pathway

The synthesis is a two-step process:

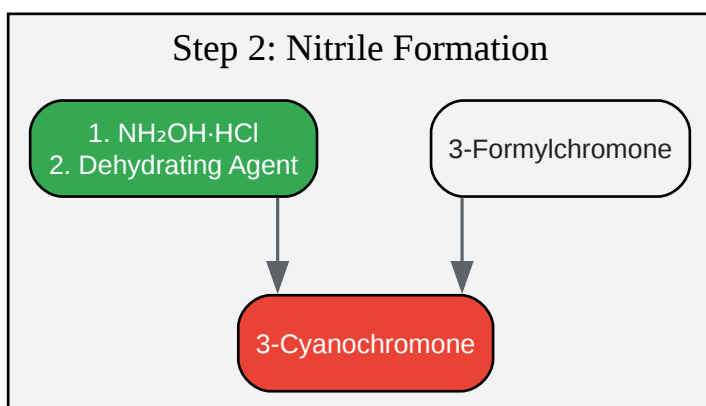
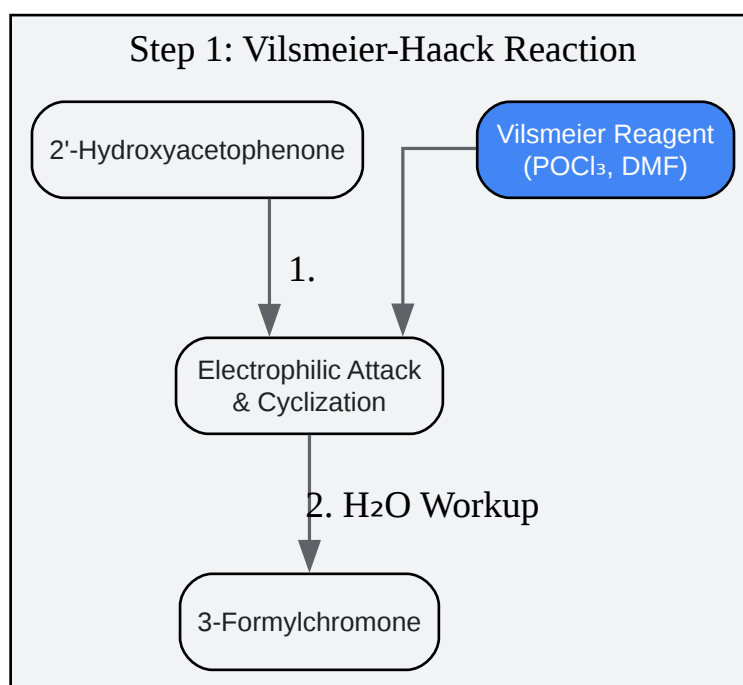
- **Step 1: Vilsmeier-Haack Reaction.** 2'-Hydroxyacetophenone is treated with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide) to yield 3-formylchromone.^{[12][13]}
- **Step 2: Conversion to Nitrile.** The resulting aldehyde is converted into the corresponding nitrile. A common and effective method involves the formation of an oxime intermediate with hydroxylamine, followed by dehydration to afford **3-cyanochromone**.

Reaction Mechanism

The causality behind this pathway lies in the electrophilic nature of the Vilsmeier reagent and the subsequent reactivity of the introduced formyl group.

- **Formation of the Vilsmeier Reagent:** Phosphorus oxychloride (POCl_3) activates dimethylformamide (DMF) to form the electrophilic chloroiminium ion, $[\text{ClCH}=\text{N}(\text{CH}_3)_2]^+$, also known as the Vilsmeier reagent.^[11]

- Electrophilic Attack: The enol form of 2'-hydroxyacetophenone attacks the Vilsmeier reagent.
- Cyclization and Formylation: The phenolic oxygen attacks the ketone carbonyl, initiating a cyclization cascade. Subsequent elimination and hydrolysis during aqueous workup yield the stable, aromatic 3-formylchromone.
- Oxime Formation & Dehydration: 3-Formylchromone reacts with hydroxylamine hydrochloride to form an aldoxime. This intermediate is then dehydrated using a reagent like acetic anhydride or thionyl chloride to yield the final product, **3-cyanochromone**.



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Diagram 1: Overall synthetic workflow for **3-cyanochromone**.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.

Step 1: Synthesis of 3-Formylchromone

- **Reagent Preparation:** In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, chill N,N-dimethylformamide (DMF, 3 equiv.) to 0°C in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the chilled DMF with constant stirring. Maintain the temperature below 5°C. After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.
- **Reactant Addition:** Dissolve 2'-hydroxyacetophenone (1 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
- **Reaction:** After addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.
- **Neutralization & Isolation:** Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7. The solid product will precipitate.
- **Purification:** Filter the crude product, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to obtain pure 3-formylchromone as a crystalline solid.

Step 2: Synthesis of **3-Cyanochromone**

- **Reaction Setup:** In a round-bottom flask, dissolve 3-formylchromone (1 equiv.) in ethanol. Add hydroxylamine hydrochloride (1.5 equiv.) and sodium acetate (2 equiv.).

- Oxime Formation: Reflux the mixture for 2-3 hours. Monitor the disappearance of the starting material by TLC.
- Dehydration: Cool the mixture and remove the ethanol under reduced pressure. To the crude oxime, add acetic anhydride (4-5 equiv.) and reflux for 1 hour.
- Workup: Cool the reaction mixture and pour it into ice-cold water. The product will precipitate.
- Purification: Filter the solid, wash with water, and then with a cold, dilute sodium bicarbonate solution to remove excess acetic anhydride. Dry the crude product and recrystallize from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure **3-cyanochromone**.

Physicochemical and Spectroscopic Characterization

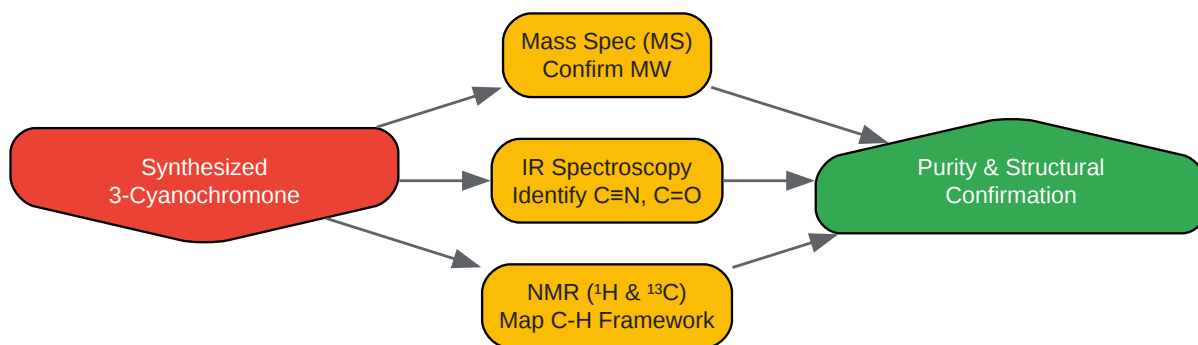
Thorough characterization is a self-validating system that confirms the identity and purity of the synthesized compound. The data presented below are the expected values for **3-cyanochromone**.

Summary of Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₅ NO ₂	-
Molecular Weight	171.15 g/mol	[14]
Appearance	Light yellow powder	[4]
Melting Point	174-176 °C	[14]

Spectroscopic Data

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.



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Diagram 2: Workflow for the spectroscopic characterization of **3-cyanochromone**.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and cyano groups, as well as the deshielding effect of the benzene ring.

Proton Assignment	Expected δ (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.90	s (singlet)	-
H-5	~8.25	dd (doublet of doublets)	$J \approx 8.0, 1.5$
H-7	~7.80	ddd (doublet of doublet of doublets)	$J \approx 8.5, 7.0, 1.5$
H-8	~7.60	d (doublet)	$J \approx 8.5$
H-6	~7.50	t (triplet)	$J \approx 7.5$

Note: Expected values are based on data for similar chromone and cyanated aromatic structures and may vary slightly depending on the solvent used.[15][16]

3.2.2. ¹³C NMR Spectroscopy

The ^{13}C NMR spectrum will confirm the presence of ten unique carbon atoms, including the characteristic shifts for the carbonyl, nitrile, and olefinic carbons.

| Carbon Assignment | Expected δ (ppm) | Notes | | :--- | :--- | :--- | :--- | | C-4 (C=O) | ~175 | Carbonyl carbon, deshielded. | | C-8a | ~156 | Quaternary carbon adjacent to ring oxygen. | | C-2 | ~150 | Olefinic carbon, deshielded by cyano group. | | C-7 | ~135 | Aromatic CH. | | C-5 | ~127 | Aromatic CH. | | C-6 | ~126 | Aromatic CH. | | C-4a | ~124 | Quaternary aromatic carbon. | | C-8 | ~118 | Aromatic CH. | | C-10 (C \equiv N) | ~115 | Nitrile carbon. | | C-3 | ~105 | Quaternary carbon bearing the cyano group. |

Note: The assignment of aromatic carbons can be confirmed with 2D NMR experiments (HSQC, HMBC).[\[17\]](#)

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for confirming the presence of the key functional groups in the molecule. The nitrile stretch is particularly sharp and diagnostic.

Functional Group	Bond	Expected Wavenumber (ν , cm^{-1})	Intensity
Nitrile	C \equiv N	2230 - 2220	Sharp, Medium
Ketone (Carbonyl)	C=O	1660 - 1640	Strong
Aromatic/Olefinic	C=C	1610 - 1580	Medium-Strong
Aryl Ether	C-O-C	1250 - 1200	Strong

Source: Based on typical values for these functional groups.[\[18\]](#)[\[19\]](#)

3.2.4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

- Technique: Electron Impact (EI) or Electrospray Ionization (ESI).
- Expected Molecular Ion ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$): $m/z = 171$ (for $\text{C}_{10}\text{H}_5\text{NO}_2$) or 172, respectively.

- Key Fragmentation: A prominent fragment may be observed corresponding to the loss of CO ($m/z = 143$), which is a characteristic fragmentation pattern for chromones.

Applications in Research and Drug Development

3-Cyanochromone is not merely a synthetic endpoint but a versatile starting material. Its established reactivity allows for its use in:

- Heterocyclic Synthesis: It serves as a building block for constructing more complex, fused heterocyclic systems like chromenopyridines and chromenopyrazoles, which are themselves of significant pharmacological interest.^{[6][7]}
- Medicinal Chemistry: The chromone scaffold is associated with a wide range of biological activities.^{[2][3]} Derivatives of **3-cyanochromone** have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.^{[1][4][20]} The cyano group can be crucial for binding to target enzymes or receptors.

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of **3-cyanochromone** via the Vilsmeier-Haack reaction, followed by conversion of the intermediate aldehyde. The detailed characterization protocols provide a robust framework for structural verification and quality control, ensuring the integrity of the material for subsequent research. The established importance of the **3-cyanochromone** scaffold in both synthetic and medicinal chemistry underscores its value as a key molecule for innovation in drug discovery and materials science.

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